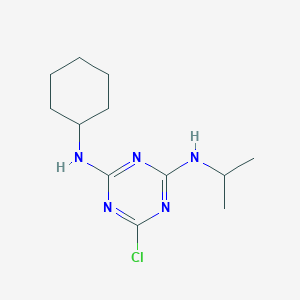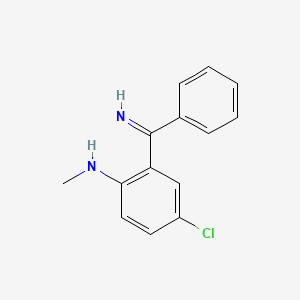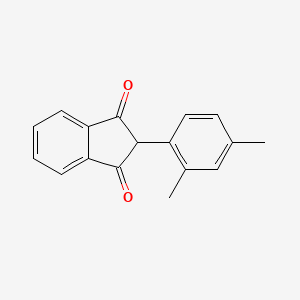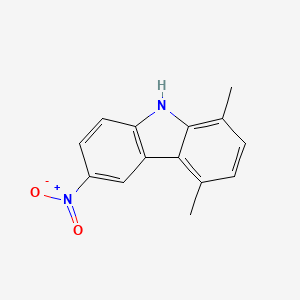
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. The compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its bioactivity and therapeutic potential .
Vorbereitungsmethoden
The synthesis of 1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and other reagents.
Reaction Conditions: The key steps include the formation of the propanoyl group and the dihydropyridinone ring.
Industrial Production: Industrial methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like halides or amines.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C17H21NO5 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-[3-(3,4,5-trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C17H21NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6,10-11H,5,7-9H2,1-3H3 |
InChI-Schlüssel |
WAGZSQGCUXDBOA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCC=CC2=O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCC=CC2=O |
Synonyme |
dihydropiplartine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B1213521.png)
![7,9-dibromo-N-(5-guanidinopentyl)-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1213523.png)
![3-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1213525.png)



![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1213531.png)
![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1213533.png)
![3-[4-methyl-3-(methylthio)-1H-1,2,4-triazol-5-ylidene]-2-naphthalenone](/img/structure/B1213535.png)





